Dichloro(pentafluorophenyl)borane Dichloro(pentafluorophenyl)borane
Brand Name: Vulcanchem
CAS No.: 830-48-8
VCID: VC20680404
InChI: InChI=1S/C6BCl2F5/c8-7(9)1-2(10)4(12)6(14)5(13)3(1)11
SMILES:
Molecular Formula: C6BCl2F5
Molecular Weight: 248.77 g/mol

Dichloro(pentafluorophenyl)borane

CAS No.: 830-48-8

Cat. No.: VC20680404

Molecular Formula: C6BCl2F5

Molecular Weight: 248.77 g/mol

* For research use only. Not for human or veterinary use.

Dichloro(pentafluorophenyl)borane - 830-48-8

Specification

CAS No. 830-48-8
Molecular Formula C6BCl2F5
Molecular Weight 248.77 g/mol
IUPAC Name dichloro-(2,3,4,5,6-pentafluorophenyl)borane
Standard InChI InChI=1S/C6BCl2F5/c8-7(9)1-2(10)4(12)6(14)5(13)3(1)11
Standard InChI Key RBMCKUNBFWVWQJ-UHFFFAOYSA-N
Canonical SMILES B(C1=C(C(=C(C(=C1F)F)F)F)F)(Cl)Cl

Introduction

Structural and Electronic Characteristics

The molecular structure of dichloro(pentafluorophenyl)borane features a boron atom bonded to two chlorine atoms and a single pentafluorophenyl group (C<sub>6</sub>F<sub>5</sub>). The pentafluorophenyl moiety exerts a pronounced electron-withdrawing effect via inductive and resonance mechanisms, significantly enhancing the Lewis acidity of the boron center. This property is critical for its ability to coordinate with electron-rich substrates, such as amines, ethers, and transition metals .

Comparative studies with related boranes highlight its distinct behavior. For instance, tris(pentafluorophenyl)borane (B(C<sub>6</sub>F<sub>5</sub>)<sub>3</sub>), a well-known catalyst in olefin polymerization, exhibits higher thermal stability but reduced electrophilicity compared to dichloro(pentafluorophenyl)borane due to the absence of chlorine ligands . The table below summarizes key differences among select fluorinated arylboranes:

CompoundFormulaLewis AcidityThermal StabilityPrimary Applications
Dichloro(pentafluorophenyl)boraneC<sub>6</sub>F<sub>5</sub>BCl<sub>2</sub>HighModerateCatalysis, Small-molecule activation
Tris(pentafluorophenyl)boraneB(C<sub>6</sub>F<sub>5</sub>)<sub>3</sub>ModerateHighPolymerization co-catalyst
Boron trichlorideBCl<sub>3</sub>Very HighLowFriedel-Crafts alkylation

Synthetic Methodologies

The synthesis of dichloro(pentafluorophenyl)borane typically involves the reaction of pentafluorophenyl Grignard or lithium reagents with boron trichloride (BCl<sub>3</sub>). A representative procedure is outlined below:

  • Formation of Pentafluorophenylmagnesium Bromide:
    C<sub>6</sub>F<sub>5</sub>Br + Mg → C<sub>6</sub>F<sub>5</sub>MgBr

  • Reaction with Boron Trichloride:
    C<sub>6</sub>F<sub>5</sub>MgBr + BCl<sub>3</sub> → C<sub>6</sub>F<sub>5</sub>BCl<sub>2</sub> + MgBrCl

Reactivity and Mechanistic Insights

Dichloro(pentafluorophenyl)borane participates in three primary reaction types:

Lewis Acid-Adduct Formation

The compound forms stable adducts with Lewis bases, such as ethers or phosphines. For example, coordination with tetrahydrofuran (THF) yields [C<sub>6</sub>F<sub>5</sub>BCl<sub>2</sub>(THF)], which moderates its reactivity for controlled catalytic applications.

Electrophilic Substitution

The boron center’s electrophilicity enables halogen exchange reactions. Treatment with alkyl lithium reagents replaces chlorine ligands, generating mixed alkyl/aryl boranes:
C<sub>6</sub>F<sub>5</sub>BCl<sub>2</sub> + 2 RLi → C<sub>6</sub>F<sub>5</sub>BR<sub>2</sub> + 2 LiCl

Catalytic Activation of Small Molecules

Dichloro(pentafluorophenyl)borane activates H<sub>2</sub> and alkenes via sigma-bond metathesis. This property is exploited in hydrogenation and hydroamination reactions, where it serves as a co-catalyst alongside transition metals .

Industrial and Research Applications

Polymerization Catalysis

In Ziegler-Natta systems, dichloro(pentafluorophenyl)borane enhances the activity of metallocene catalysts by stabilizing cationic intermediates. This application is critical for producing high-density polyethylene with controlled tacticity.

Organic Synthesis

The compound facilitates Friedel-Crafts acylations and alkylations under mild conditions, outperforming traditional catalysts like AlCl<sub>3</sub> in moisture-sensitive reactions.

Coordination Chemistry

Recent studies explore its use in synthesizing zwitterionic complexes with late transition metals (e.g., Rh, Ir). These complexes exhibit unique redox properties and catalytic activity in C–H bond functionalization .

Future Directions

Ongoing research aims to optimize its catalytic efficiency in enantioselective transformations and energy storage systems. Computational modeling studies (e.g., DFT calculations) are underway to predict novel adducts and reaction pathways, potentially expanding its utility in green chemistry.

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